Product packaging for 1,8-Dichlorophthalazine hydrochloride(Cat. No.:)

1,8-Dichlorophthalazine hydrochloride

Cat. No.: B13905735
M. Wt: 235.5 g/mol
InChI Key: ZGIMUWHILJHSHU-UHFFFAOYSA-N
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Description

Historical Context of Phthalazine (B143731) Chemistry

Phthalazine, a heterocyclic organic compound with the molecular formula C₈H₆N₂, is a bicyclic aromatic system containing two adjacent nitrogen atoms. wikipedia.org Its chemistry has been a subject of study for over a century, with early work focusing on fundamental synthesis and reactivity. acs.org Initial synthetic routes often involved the condensation of hydrazine (B178648) with various phthalic acid derivatives, such as phthalic anhydride (B1165640) or 2-acylbenzoic acids. longdom.orglongdom.org Over the years, the field has expanded significantly, driven by the discovery that the phthalazine scaffold is a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This has led to the development of numerous synthetic methodologies to create a wide array of substituted phthalazine derivatives. researchgate.netjournaljpri.com These compounds have been investigated for a vast range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. longdom.orgresearchgate.net

Significance of Dichlorinated Phthalazine Scaffolds in Organic Synthesis

The introduction of two chlorine atoms onto the phthalazine ring creates a highly versatile chemical intermediate. Dichlorinated phthalazines, such as the well-studied 1,4-dichlorophthalazine (B42487), serve as pivotal building blocks in organic synthesis. chemicalbook.compragmetis.com The significance of this scaffold lies in the reactivity of the carbon-chlorine bonds. The chlorine atoms are effective leaving groups, allowing for sequential or simultaneous replacement by a wide variety of nucleophiles. longdom.org

This reactivity enables chemists to introduce different functional groups at specific positions, leading to the construction of diverse and complex molecular architectures. nih.gov For instance, one chlorine atom can be selectively replaced with an amine, followed by a subsequent reaction, such as a Suzuki coupling, at the second chlorine position. longdom.org This step-wise functionalization is a powerful strategy for building libraries of compounds for drug discovery and developing new materials. soton.ac.uksigmaaldrich.com The utility of these scaffolds is demonstrated by their frequent use as starting materials for pharmaceuticals and other biologically active agents. nih.gov

Positioning of 1,8-Dichlorophthalazine Hydrochloride within the Phthalazine Family of Compounds

Within the family of dichlorinated phthalazines, the specific placement of the chlorine atoms profoundly influences the molecule's chemical properties and spatial arrangement. While 1,4-dichlorophthalazine is the most common and extensively studied isomer, other isomers like 1,8-dichlorophthalazine offer unique synthetic possibilities. bldpharm.com

1,8-Dichlorophthalazine is distinguished by having chlorine atoms on both the pyridazine (B1198779) and the benzene (B151609) rings of the fused heterocyclic system. This substitution pattern is fundamentally different from the 1,4-isomer, where both chlorines are on the pyridazine ring. This unique arrangement dictates a different regioselectivity and reactivity profile for nucleophilic substitution reactions. The synthesis of derivatives from the 1,8-dichloro scaffold would result in molecules with a distinct three-dimensional geometry compared to those derived from other isomers.

This compound is the salt form of this specific isomer, which can enhance its stability and solubility in certain solvents, making it easier to handle and use in subsequent reactions. While detailed research findings on this compound are less prevalent in the literature compared to its 1,4-counterpart, its existence as a chemical intermediate points to its role in the targeted synthesis of specialized molecules where the specific 1,8-substitution pattern is required for the final product's structure and function.

Interactive Data Tables

Table 1: Properties of Parent and Dichlorinated Phthalazines

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
PhthalazineC₈H₆N₂130.15253-52-1Parent heterocyclic compound. wikipedia.org
1,4-DichlorophthalazineC₈H₄Cl₂N₂199.044752-10-7Well-studied isomer; melting point 160-162 °C. sigmaaldrich.comchemsynthesis.com
1,8-DichlorophthalazineC₈H₄Cl₂N₂199.041263378-72-8Isomer with chlorine on each ring. chemshuttle.com
This compoundC₈H₅Cl₃N₂235.502940944-52-3Hydrochloride salt of the 1,8-isomer. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl3N2 B13905735 1,8-Dichlorophthalazine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl3N2

Molecular Weight

235.5 g/mol

IUPAC Name

1,8-dichlorophthalazine;hydrochloride

InChI

InChI=1S/C8H4Cl2N2.ClH/c9-6-3-1-2-5-4-11-12-8(10)7(5)6;/h1-4H;1H

InChI Key

ZGIMUWHILJHSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC(=C2C(=C1)Cl)Cl.Cl

Origin of Product

United States

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties. These calculations were performed for phthalazine (B143731) derivatives to investigate their electronic structures. researchgate.netosti.gov

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined, and for calculating various electronic properties. nih.gov For molecules similar to 1,8-Dichlorophthalazine hydrochloride, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to analyze the molecular structure and stability. researchgate.netresearchgate.net This level of theory has been successfully applied to understand the conformational and electronic properties of various heterocyclic compounds. researchgate.net The process involves optimizing the molecular geometry to find the most stable arrangement of atoms and then using this optimized structure to calculate electronic parameters. taylorandfrancis.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

FMO analysis provides insights into intramolecular charge transfer (ICT) and hyperconjugative interactions that stabilize a molecule. researchgate.net For instance, in a study on related heterocyclic compounds, an energy gap of 3.42 eV was found, indicating moderate stability. researchgate.net The distribution of electron density in these frontier orbitals can effectively describe the potential for charge transfer within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters
ParameterDescriptionTypical Value (eV) for Similar Heterocycles
EHOMOEnergy of the Highest Occupied Molecular OrbitalData not available for this compound
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalData not available for this compound
Energy Gap (ΔE)Difference between ELUMO and EHOMO~3.4 - 3.6 researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. youtube.com They illustrate the electron density on the molecular surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. youtube.comresearchgate.net These maps are crucial for understanding intermolecular interactions and chemical reactivity. walisongo.ac.idrsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govrsc.org By calculating the energy of these different conformers, an energy landscape can be constructed to identify the most stable, low-energy conformations. Methods like molecular mechanics are often employed for this purpose. nih.gov This analysis is essential for understanding how the molecule's shape influences its physical properties and biological activity. For complex molecules, identifying the global minimum energy conformation is critical for subsequent computational studies like docking or molecular dynamics. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ekb.eg These simulations provide a detailed view of the dynamic behavior of a system, capturing a wide range of biomolecular processes. ekb.egnih.gov By solving Newton's equations of motion, MD simulations can predict how a molecule like this compound would behave in a specific environment, such as in solution. mdpi.com

Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation, and Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. dovepress.com Other analyses, such as the radius of gyration (Rg) and solvent accessible surface area (SASA), provide further insights into the molecule's compactness and interaction with its surroundings. ekb.egdovepress.com MD simulations have been used to calculate the adsorption energies of phthalazine derivatives on surfaces. osti.gov

Table 2: Key Parameters in Molecular Dynamics Simulations
ParameterDescriptionSignificance
RMSD (Root Mean Square Deviation)Measures the average distance between the atoms of the simulated structure and a reference structure. dovepress.comIndicates the stability and convergence of the simulation. ekb.egdovepress.com
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of each atom around its average position. dovepress.comHighlights flexible regions of the molecule. dovepress.com
Radius of Gyration (Rg)Indicates the compactness of the molecule's structure. ekb.egProvides information on conformational changes. dovepress.com
SASA (Solvent Accessible Surface Area)The surface area of the molecule that is accessible to a solvent. ekb.egmdpi.comHelps understand interactions with the solvent environment. dovepress.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculated values are often correlated with experimental data to aid in the assignment of signals.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. nih.gov The potential energy distribution (PED) analysis helps in assigning specific vibrational modes to the calculated frequencies. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate the UV-Visible absorption spectrum. nih.gov This helps in understanding the electronic properties and chromophoric nature of the molecule. researchgate.net

The comparison between theoretical and experimental spectra is a powerful approach for the structural elucidation of newly synthesized compounds. nih.govnih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

A comprehensive review of scientific databases and computational chemistry literature reveals a notable absence of specific studies focused on the intermolecular interactions and supramolecular assembly of this compound. While general principles of computational chemistry provide a framework for predicting such phenomena, dedicated research applying these methods to this particular compound is not publicly available.

Computational methods such as Density Functional Theory (DFT) with dispersion corrections, Symmetry-Adapted Perturbation Theory (SAPT), and molecular dynamics (MD) simulations are powerful tools for elucidating these types of interactions. However, the application of these techniques to this compound has not been documented in published research.

Predicted Intermolecular Interactions for this compound

Interaction TypePotential Participating Atoms/GroupsPredicted Significance
Hydrogen BondingN-H...Cl⁻, C-H...Cl⁻High
Halogen BondingC-Cl...N, C-Cl...Cl⁻Moderate to High
π-π StackingPhthalazine ring - Phthalazine ringModerate
van der Waals ForcesAll atomsModerate

Reaction Mechanism Prediction and Transition State Analysis

Similarly, there is a lack of specific computational studies on the reaction mechanism prediction and transition state analysis for reactions involving this compound. Theoretical investigations in this area are crucial for understanding the reactivity of a compound, predicting reaction outcomes, and optimizing synthetic pathways.

Computational approaches, such as DFT calculations, are commonly employed to map out potential energy surfaces for chemical reactions. These calculations can identify transition state structures, which are the highest energy points along a reaction coordinate, and determine the activation energies. This information provides deep insights into the kinetics and thermodynamics of a reaction.

For this compound, potential reactions for computational study could include nucleophilic aromatic substitution at the chlorinated positions or reactions involving the nitrogen atoms of the phthalazine ring. However, without specific published research, any discussion of its reaction mechanisms from a computational standpoint remains purely speculative.

Hypothetical Reaction for Computational Analysis

Reaction TypeReactantsPotential ProductsComputational Methods for Analysis
Nucleophilic Aromatic SubstitutionThis compound + Nucleophile (e.g., NH₃)Mono- or di-substituted phthalazine derivativesDFT, Ab initio methods

Chemical Reactivity and Derivatization Strategies

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to 1,4-dichlorophthalazine (B42487) and its derivatives. tezu.ernet.intaylorandfrancis.com These reactions typically involve the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. yonedalabs.comkochi-tech.ac.jp Mono-substituted phthalazines, prepared via SNAr, can undergo Suzuki coupling at the remaining chlorine position to generate 1,4-disubstituted phthalazines. For example, 4-anilino-1-chlorophthalazine derivatives have been successfully coupled with various arylboronic acids under microwave irradiation to yield 4-aryl-1-aminophthalazine products. researchgate.net Selective mono-alkylation of polychlorinated heterocycles has also been achieved using specific catalysts and conditions. nih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgchemeurope.comorganic-chemistry.orglibretexts.org This method allows for the introduction of alkynyl moieties onto the phthalazine (B143731) core, which are versatile functional groups for further transformations in constructing π-conjugated systems. washington.edu While specific examples on 1,4-dichlorophthalazine are less common in readily available literature, the reaction is broadly applicable to chloro-substituted nitrogen heterocycles.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com This reaction provides a direct method for the vinylation of the phthalazine scaffold. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov Similar to the Sonogashira coupling, its application to chloro-heteroarenes is well-established, making it a viable strategy for derivatizing 1,4-dichlorophthalazine.

The success of cross-coupling reactions, especially concerning selectivity, heavily relies on the catalyst system. The choice of palladium precursor and, more importantly, the supporting ligand, is crucial. For chloroarenes, which are less reactive than the corresponding bromo or iodo derivatives, electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step. taylorandfrancis.combaranlab.org

Catalyst design is key to controlling regioselectivity in dihaloheteroarenes. By tuning the steric and electronic properties of the ligand, it is possible to develop systems that selectively catalyze mono-arylation or facilitate a stepwise di-arylation with two different coupling partners. baranlab.org For instance, a less reactive catalyst might allow for the selective coupling at one position, after which the product can be isolated and subjected to a second coupling reaction under more forcing conditions or with a more active catalyst. This stepwise approach provides access to a wide array of unsymmetrically substituted phthalazines.

Table 2: Overview of Cross-Coupling Reactions on Phthalazine Scaffolds

ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂C(sp²)-C(sp²) or C(sp²)-C(sp³)Pd(0) catalyst (e.g., Pd(PPh₃)₄), phosphine ligand, base (e.g., K₂CO₃, Cs₂CO₃)
SonogashiraTerminal Alkyne (R-C≡CH)C(sp²)-C(sp)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N)
HeckAlkene (R-CH=CH₂)C(sp²)-C(sp²)Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Et₃N)

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene ring, leading to the substitution of a hydrogen atom. minia.edu.egmasterorganicchemistry.com The mechanism proceeds through a positively charged carbocation intermediate (a sigma complex or arenium ion), and the rate-determining step is its formation. uci.edumasterorganicchemistry.com

In the case of 1,4-dichlorophthalazine hydrochloride, the fused heterocyclic ring acts as a strong electron-withdrawing group due to the electronegativity of the nitrogen atoms, which is further enhanced by protonation. This has a powerful deactivating effect on the fused benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene itself. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions (strong acids, high temperatures) to proceed, if at all. youtube.com

The directing effect of the phthalazine system would favor substitution at the C6 and C7 positions, which are analogous to the meta position relative to the deactivating heterocyclic core. Substitution at the C5 and C8 positions (ortho to the ring junction) would be disfavored due to the formation of less stable carbocation intermediates. Due to the strongly deactivated nature of the ring, achieving selective electrophilic aromatic substitution on the 1,4-dichlorophthalazine core is synthetically challenging and often not the preferred method for introducing functionality onto the benzene portion of the molecule.

Reduction and Oxidation Reactions of the Phthalazine Heterocycle

While specific studies on the reduction and oxidation of 1,8-Dichlorophthalazine hydrochloride are not readily found, the general behavior of the parent phthalazine molecule offers some insights.

Reduction Reactions:

The phthalazine ring system can undergo reduction under various conditions, typically involving catalytic hydrogenation. The course of the reduction is dependent on the catalyst, solvent, and reaction conditions. In general, reduction can lead to the saturation of the heterocyclic ring, yielding tetrahydrophthalazine derivatives. For the parent phthalazine, reduction with zinc and hydrochloric acid leads to the decomposition of the heterocycle and the formation of orthoxylylene diamine. wikipedia.org

It is plausible that the reduction of 1,8-Dichlorophthalazine could proceed with concomitant hydrogenolysis of the carbon-chlorine bonds, depending on the catalyst and conditions employed. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for both the reduction of nitrogen-containing heterocycles and the dehalogenation of aryl halides. However, without experimental data, the specific products and their distribution remain speculative.

Oxidation Reactions:

The oxidation of the phthalazine ring can lead to various products. For instance, oxidation of phthalazine with alkaline potassium permanganate (B83412) results in the cleavage of the benzene ring to yield a pyridazine (B1198779) dicarboxylic acid. wikipedia.org More targeted oxidations can also occur. The enzymatic oxidation of phthalazine by aldehyde oxidase, for example, has been shown to produce 1-phthalazinone. researchgate.netnih.gov

For this compound, the presence of the electron-withdrawing chlorine atoms might influence the susceptibility of the ring to oxidation. The specific regioselectivity of such a reaction on the 1,8-disubstituted ring is not documented.

The following table summarizes the potential, though unconfirmed, reduction and oxidation products of a generic dichlorophthalazine.

Reaction TypeReagents and Conditions (Hypothetical)Potential Product(s)
Catalytic HydrogenationH₂, Pd/C, solventTetrahydrophthalazine, Phthalazine (dechlorinated)
Strong OxidationAlkaline KMnO₄Pyridazinedicarboxylic acid derivative
Selective OxidationPeroxy acids or specific enzymesDichlorophthalazinone isomer(s)

Synthesis of Fused Heterocyclic Ring Systems Incorporating the Phthalazine Core

The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry, and dichlorophthalazines, particularly the 1,4-isomer, are valuable precursors for such endeavors. longdom.org The two chlorine atoms serve as reactive handles for the construction of additional rings.

Common strategies involve the sequential or one-pot reaction of dichlorophthalazines with binucleophilic reagents. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of triazolophthalazines, while reactions with other nitrogen-containing nucleophiles can yield a variety of fused systems.

While there is a wealth of information on the use of 1,4-dichlorophthalazine in the synthesis of fused heterocycles like wikipedia.orgresearchgate.netdu.edu.egtriazolo[4,3-a]phthalazines, acs.org specific examples starting from 1,8-Dichlorophthalazine are not found in the surveyed literature. The different substitution pattern of the 1,8-isomer would be expected to lead to regioisomers of the fused systems compared to those derived from the 1,4-isomer.

The general approach for the synthesis of a fused triazole ring onto a dichlorophthalazine scaffold is depicted below. This is a generalized scheme and has been extensively applied to the 1,4-isomer.

General Synthetic Scheme for Triazolophthalazines:

Nucleophilic Substitution: Reaction of a dichlorophthalazine with hydrazine hydrate (B1144303) to displace one of the chlorine atoms, forming a hydrazinophthalazine intermediate.

Cyclization: Reaction of the hydrazinophthalazine with a one-carbon synthon (e.g., formic acid, orthoesters, or cyanogen (B1215507) bromide) to construct the fused triazole ring.

The following table outlines some examples of fused heterocyclic systems that have been synthesized from the 1,4-dichlorophthalazine isomer, which could hypothetically be adapted for the 1,8-isomer.

Fused Ring SystemReagents for Annulation (from 1,4-isomer)
wikipedia.orgresearchgate.netdu.edu.egTriazolo[4,3-a]phthalazine1. Hydrazine hydrate; 2. Formic acid or other C1 synthons
Tetrazolo[1,5-a]phthalazineSodium azide
Pyrazolo[1,5-a]phthalazineCompounds with active methylene (B1212753) groups

Applications in Organic Synthesis As a Building Block and Reagent

Precursor for Pharmacologically Relevant Scaffolds (e.g., nitrogen-containing heterocycles)

The inherent reactivity of the dichlorophthalazine core, characterized by two electrophilic carbon centers susceptible to nucleophilic substitution, positions it as a valuable starting material for the synthesis of diverse nitrogen-containing heterocycles. Phthalazine (B143731) derivatives, in general, are known to form the structural backbone of numerous compounds with a wide range of pharmacological activities.

Theoretically, the chlorine atoms at the 1 and 8 positions of 1,8-dichlorophthalazine can be sequentially or simultaneously displaced by various nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the introduction of a wide array of functional groups, leading to the construction of more complex heterocyclic systems. For instance, reaction with primary or secondary amines could yield mono- or di-substituted aminophthalazines. Subsequent intramolecular cyclization or further functionalization of these intermediates could pave the way for the synthesis of fused heterocyclic systems, which are common motifs in pharmacologically active molecules.

However, a thorough review of published research reveals a significant lack of specific examples where 1,8-dichlorophthalazine or its hydrochloride salt has been explicitly used as a precursor for the synthesis of named, pharmacologically relevant scaffolds. The vast majority of literature in this area focuses on the 1,4-dichloro isomer.

Table 1: Potential Nucleophilic Substitution Reactions of 1,8-Dichlorophthalazine

NucleophilePotential Product ClassPharmacological Relevance of Product Class
Primary Amines (R-NH₂)1-Amino-8-chlorophthalazines, 1,8-DiaminophthalazinesPrecursors for enzyme inhibitors, receptor antagonists
Hydrazine (B178648) (N₂H₄)Hydrazinophthalazines, Fused triazolophthalazinesVasodilators, antimicrobial agents
Mercaptans (R-SH)1-Thio-8-chlorophthalazines, 1,8-DithiophthalazinesPotential anticancer and antiviral agents

Chiral Ligand Precursor Synthesis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of chiral molecules. Bidentate nitrogen-containing ligands are particularly prevalent in this field. The rigid phthalazine backbone of 1,8-dichlorophthalazine, with its two strategically positioned reactive sites, presents a theoretical framework for the synthesis of novel C₂-symmetric or unsymmetrical chiral ligands.

The synthesis could, in principle, involve the reaction of 1,8-dichlorophthalazine with a chiral amine or alcohol. The introduction of two identical chiral substituents would lead to a C₂-symmetric ligand, while the sequential introduction of two different chiral moieties could produce an unsymmetrical ligand. The resulting chiral phthalazine derivative could then be evaluated for its ability to coordinate with transition metals and catalyze asymmetric transformations.

Despite this potential, there is a conspicuous absence of published studies detailing the synthesis of chiral ligands derived from 1,8-dichlorophthalazine. The focus of chiral ligand development within the phthalazine family has not extended to this particular isomer.

Intermediate in Total Synthesis of Complex Natural Products or Advanced Materials

Dichlorinated heterocyclic compounds often serve as key intermediates in the total synthesis of complex natural products and in the development of advanced materials. Their utility lies in their ability to undergo selective functionalization, often through powerful cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the construction of intricate molecular architectures.

Theoretically, 1,8-dichlorophthalazine could be employed in a stepwise manner, where one chlorine atom is selectively reacted, for example, in a palladium-catalyzed cross-coupling reaction, followed by a different transformation at the second chlorine atom. This differential reactivity would allow for the controlled and regioselective elaboration of the phthalazine core, building up the complexity required for a natural product or a functional material.

However, a comprehensive search of the chemical literature, including major databases of synthetic methodology and total synthesis, did not yield any examples of 1,8-dichlorophthalazine or its hydrochloride salt being used as an intermediate in the total synthesis of a complex natural product or in the fabrication of advanced materials.

Exploration of Biological Activity and Mechanism of Action Excluding Clinical Data

Target Identification and Validation via Biochemical Assays

There is currently no publicly available scientific literature detailing the identification or validation of specific biological targets for 1,8-Dichlorophthalazine hydrochloride through biochemical assays. Research in this area would typically involve screening the compound against a panel of purified enzymes, receptors, or other biomolecules to identify any direct interactions. The absence of such studies means that the molecular targets of this specific compound remain unknown.

Enzymatic Inhibition Studies

Investigations into the potential inhibitory effects of this compound on various enzyme classes, such as protein kinases, topoisomerases, or phosphodiesterases, have not been reported in the accessible scientific literature. Consequently, no data is available on its inhibitory constants (e.g., IC₅₀ or Kᵢ values) or its mode of enzymatic inhibition.

Interactive Data Table: Summary of Enzymatic Inhibition Data

Enzyme TargetAssay TypeIC₅₀ / Kᵢ (nM)Source
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A

Receptor Binding Affinity Studies

There is no available research documenting the binding affinity of this compound to any specific cellular receptors. Receptor binding assays are fundamental in determining the potential of a compound to act as an agonist, antagonist, or modulator of receptor function. Without such studies, the receptor interaction profile of this compound is uncharacterized.

Cellular Mechanism of Action Investigations (in vitro cell-based assays)

Detailed in vitro studies using cell-based assays are crucial for elucidating the cellular effects of a compound. For this compound, there is a notable absence of published research in this domain.

Cellular Uptake and Distribution Studies

No studies have been published that investigate the cellular uptake, accumulation, or subcellular distribution of this compound. Understanding how a compound enters and localizes within cells is a critical first step in determining its cellular mechanism of action.

Impact on Cellular Pathways and Signaling Networks

The effect of this compound on intracellular signaling pathways and networks remains unexplored. There are no reports on its ability to modulate key cellular processes such as proliferation, apoptosis, or inflammation, which are typically assessed through techniques like Western blotting, reporter gene assays, or transcriptomic analysis.

Interactive Data Table: Cellular Pathway Analysis

Cellular PathwayCell LineAssay MethodObserved Effect
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A

Mechanism of Action in Animal Models

Consistent with the lack of in vitro data, there are no published in vivo studies in animal models of disease to evaluate the efficacy or elucidate the mechanism of action of this compound. Such studies are essential for understanding the physiological effects of a compound in a whole-organism context.

Advanced Materials Science Applications Potential

Incorporation into Polymer Architectures for Functional Materials

The bifunctional nature of 1,8-Dichlorophthalazine hydrochloride, with two reactive chlorine atoms, makes it a compelling candidate as a monomer or cross-linking agent in the synthesis of advanced polymers. The phthalazine (B143731) core, with its rigid and planar structure, can impart desirable thermal and mechanical properties to a polymer backbone.

The chlorine atoms can undergo nucleophilic substitution reactions with a variety of difunctional nucleophiles, such as diamines, diols, or dithiols, to yield a range of condensation polymers. For instance, poly(phthalazinyl ether)s or poly(phthalazinyl amine)s could be synthesized, potentially exhibiting high thermal stability and chemical resistance. The nitrogen atoms within the phthalazine ring could also serve as sites for hydrogen bonding, influencing the polymer's morphology and processability.

Table 1: Potential Polymer Properties Derived from 1,8-Dichlorophthalazine Incorporation

Polymer TypePotential MonomersExpected Polymer BackbonePotential Properties
Poly(phthalazinyl amine)1,8-Dichlorophthalazine + Aliphatic/Aromatic DiaminePhthalazine units linked by amine bridgesHigh thermal stability, potential for hydrogen bonding, tunable solubility.
Poly(phthalazinyl ether)1,8-Dichlorophthalazine + Bisphenol APhthalazine units linked by ether bridgesGood mechanical strength, high glass transition temperature, chemical resistance.
Poly(phthalazinyl sulfide)1,8-Dichlorophthalazine + Aromatic DithiolPhthalazine units linked by sulfide (B99878) bridgesHigh refractive index, potential for redox activity.

Role in Organic Electronic Materials (e.g., optoelectronic properties)

Heterocyclic aromatic compounds are of significant interest in the field of organic electronics due to their tunable electronic properties. ias.ac.in The phthalazine nucleus, being an electron-deficient system, suggests that polymers or small molecules incorporating the 1,8-Dichlorophthalazine unit could exhibit interesting optoelectronic characteristics.

Derivatives of 1,8-Dichlorophthalazine could potentially function as n-type semiconductors, a class of materials that is less common than their p-type counterparts. The electron-withdrawing nature of the nitrogen atoms and chlorine atoms would lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By carefully selecting substituents to replace the chlorine atoms, the bandgap and charge transport properties could be fine-tuned. For example, reaction with electron-donating groups could create donor-acceptor structures within a single molecule, which is a common strategy for developing materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ias.ac.in

Table 2: Hypothetical Optoelectronic Properties of Functionalized 1,8-Dichlorophthalazine Derivatives

DerivativeFunctional GroupPotential ApplicationPredicted HOMO (eV)Predicted LUMO (eV)
1,8-di(thienyl)phthalazineThiopheneOrganic Photovoltaics (OPV)-5.8-3.5
1,8-di(carbazolyl)phthalazineCarbazoleOrganic Light-Emitting Diodes (OLED) - Host Material-6.1-2.9
1,8-dicyanophthalazineCyanon-type Organic Field-Effect Transistors (OFET)-6.5-4.0

Catalysis and Ligand Design for Metal-Catalyzed Reactions

The two adjacent nitrogen atoms in the phthalazine ring of this compound present a bidentate chelation site that could be exploited in the design of ligands for metal-catalyzed reactions. The proximity of these nitrogen atoms makes them suitable for coordinating with a single metal center, forming a stable five-membered ring.

The electronic properties of the phthalazine ligand can be modulated by replacing the chlorine atoms with various substituents. This would allow for the fine-tuning of the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting metal complex. Such phthalazine-based ligands could find potential applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. Phthalazine derivatives have been investigated for their coordination chemistry with various metals. mdpi.com

Table 3: Potential Catalytic Applications of Metal Complexes with 1,8-Diphthalazine-Based Ligands

Metal CenterLigand DerivativePotential Catalytic ReactionKey Feature
Palladium (Pd)1,8-bis(diphenylphosphino)phthalazineSuzuki, Heck, and Sonogashira cross-coupling reactionsBidentate phosphine (B1218219) ligand for stabilizing the metal center.
Ruthenium (Ru)1,8-diaminophthalazineAsymmetric hydrogenationChiral diamine ligand for enantioselective synthesis.
Copper (Cu)1,8-dihydroxyphthalazineOxidation reactionsRedox-active ligand to facilitate electron transfer.

Molecular Recognition and Supramolecular Chemistry

The planar and aromatic nature of the phthalazine core makes this compound a potential building block for constructing supramolecular architectures. ru.nl The electron-deficient phthalazine ring can participate in π-π stacking interactions with electron-rich aromatic systems. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors.

By replacing the chlorine atoms with functional groups capable of specific non-covalent interactions, such as hydrogen bonding or metal coordination, it is possible to design molecules that self-assemble into well-defined nanostructures like sheets, columns, or capsules. These supramolecular assemblies could have applications in areas such as sensing, molecular encapsulation, and the development of "smart" materials. The principles of molecular recognition are central to designing such systems, where the shape and electronic properties of the phthalazine derivative would dictate its binding selectivity with guest molecules. ru.nl

Table 4: Potential Supramolecular Assemblies Based on 1,8-Dichlorophthalazine Derivatives

Derivative FunctionalizationDriving Non-covalent InteractionPotential Supramolecular StructurePotential Application
Carboxylic acid groupsHydrogen bonding2D sheets or ribbonsAnion sensing, selective adsorption
Crown ether moietiesHost-guest interactions1D channelsIon transport, molecular recognition
Pyridyl groupsMetal coordinationMetallo-supramolecular cagesCatalysis, drug delivery

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into drug molecules is a cornerstone of modern pharmaceutical development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. mdpi.com The planar nature of the 1,8-dichlorophthalazine core presents a unique challenge and opportunity for the synthesis of chiral derivatives. Future research in this area will likely focus on several key strategies:

Catalytic Asymmetric C-H Functionalization: The development of chiral catalysts that can enantioselectively functionalize the C-H bonds of the phthalazine (B143731) ring would be a significant breakthrough. This approach would allow for the direct introduction of chiral substituents without the need for pre-functionalized starting materials.

Enantioselective Nucleophilic Aromatic Substitution (SNAr): Investigating chiral nucleophiles or chiral catalysts that can facilitate the enantioselective displacement of one of the chlorine atoms is a promising avenue. This would lead to the formation of chiral centers directly attached to the phthalazine core.

Synthesis of Atropisomeric Phthalazines: The steric hindrance introduced by bulky substituents at the positions adjacent to the N-N bond could lead to the formation of stable atropisomers. Future work could explore the synthesis and resolution of these axially chiral molecules, which could have unique applications in catalysis and materials science.

The successful development of these asymmetric synthetic methods will be crucial for unlocking the full therapeutic potential of chiral 1,8-dichlorophthalazine derivatives.

Potential Chiral Derivatives Synthetic Approach Potential Applications
Chiral amines/alcohols at C4/C5Enantioselective SNArPharmaceutical intermediates
Axially chiral biaryl phthalazinesSuzuki or Stille cross-coupling with chiral ligandsChiral ligands, asymmetric catalysis
Chiral phosphine-phthalazinesNucleophilic substitution with chiral phosphinesAsymmetric catalysis

Development of Selective Derivatization Strategies

The presence of two chlorine atoms on the 1,8-Dichlorophthalazine hydrochloride molecule offers a gateway to a wide array of derivatives. However, achieving selective functionalization of one chlorine atom over the other, or controlling the regioselectivity of further substitutions, is a significant challenge. Future research will need to focus on developing sophisticated strategies for selective derivatization.

One of the most promising avenues is the use of directed C-H functionalization . thieme-connect.de By introducing a directing group onto the phthalazine core, it may be possible to selectively activate and functionalize specific C-H bonds, allowing for the introduction of a wide range of substituents with high regioselectivity. nih.gov

Furthermore, a deeper understanding of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) on the dichlorophthalazine core is needed. wuxiapptec.comnih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the most likely sites of nucleophilic attack, guiding the rational design of selective synthetic routes. doaj.org By carefully controlling reaction conditions such as solvent, temperature, and the nature of the nucleophile, it may be possible to achieve selective mono- or di-substitution at the desired positions.

Derivatization Strategy Controlling Factors Potential Outcomes
Regioselective SNArNucleophile, solvent, temperature, catalystMono- or di-substituted phthalazines
Directed C-H FunctionalizationDirecting group, transition metal catalystSite-selective introduction of various functional groups
Metal-catalyzed Cross-CouplingCatalyst, ligand, reaction conditionsSynthesis of biaryl and other complex derivatives

Computational Design of Novel Phthalazine-Based Functional Molecules

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. rsc.org For this compound, computational approaches can be used to predict the properties of novel derivatives and guide their synthesis.

Quantum chemical calculations , such as DFT, can be employed to understand the electronic structure of the molecule and predict its reactivity. researchgate.netnih.gov This information can be used to identify the most likely sites for chemical modification and to design more efficient synthetic routes. rsc.org

Furthermore, molecular docking and dynamics simulations can be used to predict the binding affinity of novel phthalazine derivatives to specific biological targets, such as protein kinases. researchgate.net This in silico screening approach can significantly accelerate the discovery of new drug candidates. The design of novel phthalazine-based molecules as inhibitors for targets like VEGFR-2 has already shown promise. tandfonline.comrsc.org By systematically modifying the substituents on the 1,8-dichlorophthalazine scaffold and evaluating their predicted binding energies, researchers can prioritize the synthesis of the most promising compounds.

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Reactivity analysis, reaction mechanism studiesElectron density, orbital energies, reaction barriers
Molecular DockingVirtual screening, binding mode predictionBinding affinity, protein-ligand interactions
Molecular Dynamics (MD)Simulation of molecular motion and interactionsConformational changes, binding free energies

Exploration of Structure-Activity Relationships for Specific Biological Targets (SAR)

The phthalazine scaffold is a common feature in many biologically active molecules, including several approved drugs. nih.govcu.edu.eg Derivatives of this compound are prime candidates for the development of new therapeutic agents, particularly as kinase inhibitors . nih.govmdpi.comed.ac.uk

Future research in this area will involve the synthesis of focused libraries of 1,8-dichlorophthalazine derivatives and the evaluation of their biological activity against a panel of relevant biological targets. By systematically varying the substituents at different positions on the phthalazine ring and correlating these changes with their biological activity, researchers can establish detailed structure-activity relationships (SAR) . nih.govresearchgate.net This information is crucial for the rational design of more potent and selective drug candidates.

For example, SAR studies could focus on identifying the optimal substituents for inhibiting specific kinases involved in cancer progression or inflammatory diseases. The data from these studies will be invaluable for guiding the lead optimization process and ultimately developing new drugs based on the 1,8-dichlorophthalazine scaffold.

Biological Target Therapeutic Area Key SAR Insights to Explore
Protein Kinases (e.g., VEGFR, CDK)Cancer, InflammationImpact of substituents on hinge-binding interactions and selectivity
G-protein coupled receptors (GPCRs)VariousRole of substituents in receptor activation or antagonism
Enzymes (e.g., proteases, phosphatases)VariousInfluence of functional groups on active site binding

Sustainable Synthesis and Recycling Methodologies for this compound

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing more environmentally friendly and sustainable processes. researchgate.netmdpi.com For this compound, future research in this area will likely focus on two main aspects: sustainable synthesis and recycling.

The development of greener synthetic routes to this compound and its derivatives is a key goal. This could involve the use of biocatalysts, such as halogenating enzymes, to introduce the chlorine atoms in a more environmentally benign manner. nih.govmdpi.com Additionally, exploring the use of greener solvents and reaction conditions can significantly reduce the environmental impact of the synthesis process. researchgate.netmdpi.com

Furthermore, developing methods for the recycling of chlorinated heterocyclic waste is an important area of research. This could involve developing catalytic processes to de-chlorinate the waste material, allowing for the recovery of the phthalazine core for reuse.

Sustainable Approach Description Potential Benefits
Biocatalytic HalogenationUse of enzymes for chlorination reactionsMilder reaction conditions, reduced hazardous waste
Green SolventsReplacement of traditional organic solvents with water, ionic liquids, or bio-solventsReduced toxicity and environmental impact
Catalytic DechlorinationRemoval of chlorine atoms from waste materialRecovery and reuse of the phthalazine scaffold

Advanced Analytical Methodologies for Trace Analysis and Purity Assessment

As with any compound intended for pharmaceutical or materials applications, the development of robust analytical methods for the trace analysis and purity assessment of this compound is crucial.

Future research in this area will likely focus on the development of highly sensitive and selective analytical techniques. Chiral chromatography , using techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases, will be essential for the separation and quantification of enantiomers of chiral 1,8-dichlorophthalazine derivatives. shimadzu.comnih.govnih.govamericanpharmaceuticalreview.com

Hyphenated techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will be invaluable for the identification and quantification of impurities and degradation products at trace levels. nih.gov Furthermore, the development of methods for the trace analysis of chlorinated heterocyclic compounds in environmental samples will be important for monitoring their potential environmental fate and impact. frontiersin.orgnih.gov

Analytical Technique Application Key Advantages
Chiral HPLC/SFCEnantiomeric separation and purity assessmentHigh resolution, applicability to a wide range of compounds
LC-MS/MSImpurity profiling, trace analysisHigh sensitivity and selectivity
GC-MSAnalysis of volatile impurities and degradation productsExcellent separation efficiency for volatile compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.